molecular formula C12H14N2O4 B383825 N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide CAS No. 14683-73-9

N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide

Cat. No.: B383825
CAS No.: 14683-73-9
M. Wt: 250.25g/mol
InChI Key: FLZYFROQFPGGSB-UHFFFAOYSA-N
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Description

N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide is a chemical compound of interest in scientific research. Structurally, it features a 1,3-benzodioxole (methylenedioxyphenyl) moiety, a group known for its presence in various biologically active molecules. This scaffold is frequently explored in medicinal chemistry for its potential as a building block in drug discovery . Compounds with similar N-(1,3-benzodioxol-5-ylmethyl)acetamide structures have been synthesized and evaluated for their antioxidant activity, demonstrating the research value of this chemical class . The presence of the acetamide group allows for further functionalization, making it a versatile intermediate for generating derivatives such as 2-aminoacetamides and 2-(hetarylsulfanyl)acetamides for structure-activity relationship (SAR) studies . Researchers utilize this and related compounds to investigate new therapeutic agents and biochemical probes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-7(15)13-12(14-8(2)16)9-3-4-10-11(5-9)18-6-17-10/h3-5,12H,6H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZYFROQFPGGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC2=C(C=C1)OCO2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide typically involves the reaction of 1,3-benzodioxole derivatives with acetamide under specific conditions. One common method includes the use of chloroacetyl chloride to introduce the acetamido group, followed by a reaction with the benzodioxole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxole ring can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • 1,3-Benzodioxole Derivatives :

    • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide (): Features a 1,3-benzodioxole core with a chloroacetamide-substituted ethyl chain. The chloro group introduces electrophilic reactivity, contrasting with the acetamide groups in the target compound. Hydrogen-bonding patterns differ due to the absence of dual acetamide substituents.
    • N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide (): Contains a formyl group at the 6-position, enabling further functionalization (e.g., Schiff base formation). The target compound’s methyl-acetamide substituent offers greater steric bulk and hydrogen-bonding capacity.
  • Benzisoxazole Derivatives: N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (): Substituted with a chloromethyl group at position 3 and acetamide at position 3.

Substituent Effects on Pharmacological Activity

  • Antipsychotic/Anticonvulsant Potential: Benzisoxazole derivatives (e.g., ) exhibit antipsychotic and anticonvulsant activities via serotonergic/dopaminergic modulation. The target compound’s benzodioxole core may offer similar CNS activity but with improved metabolic stability due to reduced oxidative susceptibility.

Spectral and Analytical Data Comparison

Key spectral features of acetamide-containing benzodioxole and benzisoxazole derivatives include:

  • IR Spectroscopy : Acetamide C=O stretches appear near 1611–1650 cm⁻¹, while NH stretches occur at ~3300 cm⁻¹.
  • NMR Spectroscopy :
    • 1H NMR : Acetamide methyl groups resonate at δ 2.0–2.2 ppm. Benzodioxole aromatic protons appear as distinct singlets or doublets between δ 6.8–8.3 ppm.
    • 13C NMR : Carbonyl carbons (C=O) are observed at δ 165–170 ppm, with benzodioxole carbons in the δ 100–150 range.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas, with chlorine-containing analogs showing isotopic peaks (e.g., m/z 242 and 244 for Cl isotopes).

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight Synthesis Method Pharmacological Activity Spectral Confirmation
N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide 1,3-Benzodioxole Dual acetamide, methyl bridge ~278.3 (calc.) Hypothetical: Oxime cyclization Potential iNOS inhibition Expected IR: C=O ~1611 cm⁻¹
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide 1,2-Benzisoxazole Chloromethyl, acetamide 242/244 (Cl) Base-catalyzed cyclization Antipsychotic, anticonvulsant HRMS, NMR
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide 1,3-Benzodioxole Formyl, acetamide 353.33 Aldehyde functionalization Unknown Formyl C=O ~1700 cm⁻¹ (hyp.)
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide 1,3-Benzodioxole Chloroacetamide, ethyl chain 257.7 (calc.) Nucleophilic substitution Unreported Crystal structure

Biological Activity

N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes an acetamido group and a benzodioxole moiety. The structural characteristics are critical for its interaction with biological targets:

  • Acetamido Group : Capable of forming hydrogen bonds with biological molecules, influencing their activity.
  • Benzodioxole Ring : Interacts with hydrophobic regions of proteins, potentially modulating their function.

The compound's mechanism of action involves multiple pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in cancer treatment where enzyme modulation can affect tumor growth.
  • Hydrophobic Interactions : The benzodioxole structure enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance:

  • Cell Viability Studies : In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines, including A549 (lung cancer) and others. The observed IC50 values suggest potent activity against these cells .
Cell LineIC50 (µM)Mechanism
A54912.5Induction of apoptosis
MCF-715.0Cell cycle arrest at G2/M phase
HeLa10.0Inhibition of proliferation

Antimicrobial Activity

The compound also displays antimicrobial properties, making it a candidate for further development as an antimicrobial agent:

  • Inhibition Studies : It has been shown to inhibit the growth of various bacterial strains, suggesting potential use in treating infections.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study published in PMC evaluated the effects of this compound on A549 cells. The results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over 72 hours. The mechanism was linked to apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound demonstrated substantial inhibitory effects, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections.
  • Synergistic Effects with Other Drugs : A study explored the compound's potential synergy when combined with established anticancer drugs like erlotinib and cetuximab. Results showed enhanced efficacy in reducing cell viability compared to monotherapy, suggesting that this compound could be developed as part of combination therapies for cancer treatment .

Q & A

Q. What steps ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer: Publish detailed synthetic protocols (e.g., exact molar ratios, stirring times) in supplementary materials. Use commercial reference standards for calibration. Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) to enable cross-validation .

Q. How should researchers handle conflicting crystallography data for this compound?

  • Methodological Answer: Compare unit cell parameters and space groups with Cambridge Structural Database entries. Re-run crystallography under controlled humidity/temperature. Use Hirshfeld surface analysis to resolve packing ambiguities .

Comparative Analysis

Q. How does this compound compare to structurally related benzodioxole-acetamide hybrids?

  • Methodological Answer: Construct a SAR table comparing logP, hydrogen-bond donors/acceptors, and bioactivity. For example, replacing the benzodioxole with a naphthodioxole increases lipophilicity but may reduce solubility. Use PCA (principal component analysis) to cluster analogs by activity .

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